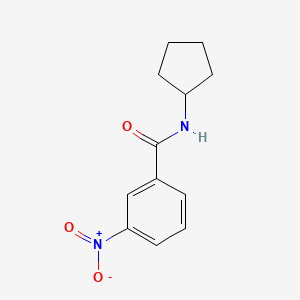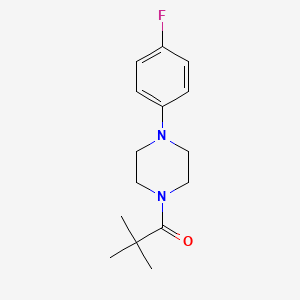
4-(3-ethoxy-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-ethoxy-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one, also known as EMBO, is a thiazole compound that has gained attention for its potential use in scientific research.
作用机制
The mechanism of action of 4-(3-ethoxy-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one involves the inhibition of several signaling pathways in cancer cells. It has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, this compound has been found to induce the expression of several tumor suppressor genes, including p53 and p21.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. This compound has also been found to decrease the levels of several inflammatory cytokines, including TNF-α and IL-6. Additionally, this compound has been shown to decrease the levels of several enzymes involved in angiogenesis, or the growth of new blood vessels, which is necessary for tumor growth and metastasis.
实验室实验的优点和局限性
One advantage of using 4-(3-ethoxy-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one in lab experiments is its ability to inhibit multiple signaling pathways in cancer cells. This makes it a potentially effective anticancer agent. Another advantage is its anti-inflammatory and antioxidant effects, which could have implications for other diseases. One limitation of using this compound in lab experiments is its relatively low solubility in water, which could affect its bioavailability and efficacy.
未来方向
For research on 4-(3-ethoxy-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one include further studies on its anticancer properties, including its potential use in combination with other anticancer agents. Additionally, research could focus on the anti-inflammatory and antioxidant effects of this compound and its potential use in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Further studies could also investigate the optimal dosing and delivery methods for this compound.
合成方法
The synthesis of 4-(3-ethoxy-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one involves the reaction of 2-ethylthio-4-(2-methoxyethoxy)aniline with 3-ethoxy-2-hydroxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting compound is then treated with thiosemicarbazide and acetic anhydride to yield this compound. This synthesis method has been reported in several research articles and has been found to be reliable and efficient.
科学研究应用
4-(3-ethoxy-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been studied for its potential use as an anticancer agent. It has been found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, this compound has been found to have anti-inflammatory and antioxidant effects.
属性
IUPAC Name |
(4Z)-4-[(3-ethoxy-2-methoxyphenyl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c1-4-19-12-8-6-7-10(13(12)18-3)9-11-14(17)21-15(16-11)20-5-2/h6-9H,4-5H2,1-3H3/b11-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUYQTKTUQCSOB-LUAWRHEFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OC)C=C2C(=O)SC(=N2)SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1OC)/C=C\2/C(=O)SC(=N2)SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5867001.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]-4-ethylpiperazine](/img/structure/B5867012.png)
![6-nitro-1,3-benzodioxole-5-carbaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5867019.png)
![2-[(2-chlorobenzyl)oxy]-5-nitrobenzaldehyde](/img/structure/B5867027.png)
![1-methyl-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5867030.png)
![N-(tert-butyl)-4-[(1-naphthyloxy)methyl]benzamide](/img/structure/B5867043.png)

![N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5867057.png)
![N-(4-chlorophenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5867077.png)
![4-amino-7-benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2(1H)-thione](/img/structure/B5867082.png)
![5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B5867095.png)
